Cas no 71996-48-0 (Benzene,1-methyl-2-[(phenylsulfonyl)methyl]-)
71996-48-0 structure
Product Name:Benzene,1-methyl-2-[(phenylsulfonyl)methyl]-
Numero CAS:71996-48-0
MF:C14H14O2S
MW:246.324762821198
CID:548725
PubChem ID:24858310
Update Time:2025-04-19
Benzene,1-methyl-2-[(phenylsulfonyl)methyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzene,1-methyl-2-[(phenylsulfonyl)methyl]-
- 1-(benzenesulfonylmethyl)-2-methylbenzene
- 1-Methyl-2-[(Phenylsulfonyl)Methyl]Benzene
- (2-methyl-benzyl)-phenyl sulfone
- (2-Methyl-benzyl)-phenyl-sulfon
- 1-methyl-2-[(phenylsulfonyl)methyl]-benzene
- 2-Methylbenzyl phenyl sulfone
- 303887_ALDRICH
- AC1N5SK7
- ACMC-1BFD1
- CTK5D5350
- SureCN2808506
- DTXSID90400792
- Z291973306
- 1-Methyl-2-((phenylsulfonyl)methyl)-benz ene,97%
- AKOS015889068
- 1-methyl-2-(phenylsulfonylmethyl)benzene
- SCHEMBL2808506
- 71996-48-0
- FT-0641385
- 1-Methyl-2-[(phenylsulfonyl)methyl]benzene, 97%
- 1-methyl-2-((phenylsulfonyl)methyl)benzene
- DB-055595
-
- MDL: MFCD00012365
- Inchi: 1S/C14H14O2S/c1-12-7-5-6-8-13(12)11-17(15,16)14-9-3-2-4-10-14/h2-10H,11H2,1H3
- Chiave InChI: PWECXBSVNSKIIN-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC=CC=1)(CC1C=CC=CC=1C)(=O)=O
Proprietà calcolate
- Massa esatta: 246.07152
- Massa monoisotopica: 246.071
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 323
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 42.5A^2
Proprietà sperimentali
- Densità: 1.183
- Punto di fusione: 81-83 °C (lit.)
- Punto di ebollizione: 435.9°C at 760 mmHg
- Punto di infiammabilità: 271°C
- Indice di rifrazione: 1.582
- PSA: 34.14
Benzene,1-methyl-2-[(phenylsulfonyl)methyl]- Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
Benzene,1-methyl-2-[(phenylsulfonyl)methyl]- Letteratura correlata
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
71996-48-0 (Benzene,1-methyl-2-[(phenylsulfonyl)methyl]-) Prodotti correlati
- 3112-88-7(Benzyl Phenyl Sulfone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti